molecular formula C17H16N4O4 B2446209 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2034426-95-2

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2446209
CAS No.: 2034426-95-2
M. Wt: 340.339
InChI Key: RBFKIYZTFIKTGD-UHFFFAOYSA-N
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Description

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyrrolidine ring, and an imidazolidine-2,4-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the pyrrolidine ring, and finally the formation of the imidazolidine-2,4-dione moiety. Key reagents and conditions often include:

    Isoxazole Ring Formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyrrolidine Ring Introduction: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.

    Imidazolidine-2,4-dione Formation: This step typically involves the reaction of urea derivatives with appropriate carbonyl compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylisoxazole Derivatives: Compounds with similar isoxazole rings.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring.

    Imidazolidine-2,4-dione Derivatives: Compounds with the imidazolidine-2,4-dione moiety.

Uniqueness

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-15-9-18-17(24)21(15)12-6-7-20(10-12)16(23)13-8-14(25-19-13)11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFKIYZTFIKTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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